Democonazole
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Overview
Description
Democonazole is an antimycotic agent with the molecular formula C19H15Cl3N2O2 and a molecular weight of 409.694 g/mol . It is known for its broad-spectrum antifungal activity and is used to treat various fungal infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: Democonazole can be synthesized through a multi-step process involving the following key steps:
Cyclization Reaction: 2,4-dichloroacetophenone reacts with 1,2-propylene glycol in the presence of an acid catalyst to form a ketal.
Bromination Reaction: Liquid bromine is added to the ketal to form a brominated ketal.
Condensation Reaction: The brominated ketal reacts with triazole potassium in N,N-dimethylformamide solvent to form metaconazole.
Etherification Reaction: Metaconazole reacts with p-chlorophenol potassium in a solvent at 100 to 180°C to form this compound.
Industrial Production Methods: The industrial production of this compound involves optimizing the above synthetic routes to achieve high yield and purity while minimizing waste and ensuring safe operation. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Democonazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in halogenated derivatives .
Scientific Research Applications
Democonazole has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Investigated for its potential use in treating fungal infections in humans and animals.
Industry: Utilized in the formulation of antifungal coatings and treatments for agricultural products.
Mechanism of Action
Democonazole exerts its antifungal effects by inhibiting the enzyme CYP450 14α-lanosterol demethylase , which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to impaired cell function and ultimately cell death .
Comparison with Similar Compounds
- Miconazole
- Ketoconazole
- Fluconazole
Comparison: Democonazole is unique in its specific molecular structure, which provides a distinct mechanism of action compared to other azole antifungals. While miconazole, ketoconazole, and fluconazole also inhibit ergosterol synthesis, this compound’s structure allows for different binding affinities and specificities, making it effective against a broader range of fungal species .
Properties
CAS No. |
70161-09-0 |
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Molecular Formula |
C19H15Cl3N2O2 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
1-[(E)-2-[2-(4-chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)ethenyl]imidazole |
InChI |
InChI=1S/C19H15Cl3N2O2/c20-14-1-4-16(5-2-14)25-9-10-26-19(12-24-8-7-23-13-24)17-6-3-15(21)11-18(17)22/h1-8,11-13H,9-10H2/b19-12+ |
InChI Key |
ABVFVJRTKMVJMV-XDHOZWIPSA-N |
SMILES |
C1=CC(=CC=C1OCCOC(=CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Isomeric SMILES |
C1=CC(=CC=C1OCCO/C(=C/N2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCCOC(=CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Synonyms |
1-(2,4-dichloro-beta-(2-(4-chlorophenoxy)ethoxy)styryl)imidazole democonazole |
Origin of Product |
United States |
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